molecular formula C12H17ClFNO3S2 B2569872 3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide CAS No. 1396809-86-1

3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide

Cat. No.: B2569872
CAS No.: 1396809-86-1
M. Wt: 341.84
InChI Key: SYGLJZGFLNXFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a complex structure with multiple functional groups, including a chloro, fluoro, hydroxy, and methylthio group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide typically involves multiple steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting 3-chloro-4-fluorobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the hydroxy and methylthio groups: This step involves the reaction of the intermediate with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The chloro and fluoro groups can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group could yield a sulfoxide or sulfone, while substitution of the chloro group could yield a variety of substituted benzenesulfonamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions due to its sulfonamide group.

    Medicine: Potential use as an antibiotic or antifungal agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition prevents bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide
  • 3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(ethylthio)butyl)benzenesulfonamide

Uniqueness

The unique combination of functional groups in 3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide, particularly the presence of both chloro and fluoro substituents on the benzene ring, distinguishes it from similar compounds. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClFNO3S2/c1-12(16,5-6-19-2)8-15-20(17,18)9-3-4-11(14)10(13)7-9/h3-4,7,15-16H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGLJZGFLNXFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.